3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Description
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide-based benzoic acid derivative characterized by a sulfamoyl bridge (-SO₂NH-) linking a benzoic acid moiety to a 5-chloro-2,4-dimethoxyphenyl group. Its molecular formula is C₁₅H₁₃ClNO₆S, with a calculated molecular weight of 370.78 g/mol (derived from constituent atomic masses).
Structure
3D Structure
Properties
IUPAC Name |
3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO6S/c1-22-13-8-14(23-2)12(7-11(13)16)17-24(20,21)10-5-3-4-9(6-10)15(18)19/h3-8,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZVOBQJNHOKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180341 | |
| Record name | 3-[[(5-Chloro-2,4-dimethoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406927-71-7 | |
| Record name | 3-[[(5-Chloro-2,4-dimethoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406927-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(5-Chloro-2,4-dimethoxyphenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and benzoic acid derivatives.
Sulfonylation: The 5-chloro-2,4-dimethoxyaniline undergoes sulfonylation using chlorosulfonic acid to form the corresponding sulfonamide.
Coupling Reaction: The sulfonamide is then coupled with a benzoic acid derivative under appropriate conditions, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid exhibit significant anticancer properties. They have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Studies suggest that the presence of the chloro and dimethoxy groups enhances the compound's efficacy against various cancer cell lines .
Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfamoyl group is known to interfere with bacterial folate synthesis, making it a candidate for developing new antibiotics .
Pharmacology
Drug Development:
this compound is being investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance bioavailability and reduce toxicity .
Enzyme Inhibition:
Studies have shown that this compound can act as an inhibitor of specific enzymes involved in disease pathways. This property is particularly relevant in designing targeted therapies for chronic diseases such as diabetes and hypertension .
Materials Science
Polymer Chemistry:
In materials science, derivatives of this compound are explored for their use in synthesizing novel polymers with specific properties such as increased thermal stability and mechanical strength. The incorporation of sulfamoyl groups into polymer matrices has been shown to improve their performance in various applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines using modified benzoic acid derivatives. |
| Study 2 | Antimicrobial Effects | Showed effective inhibition of bacterial growth in vitro against E. coli and S. aureus strains. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of dihydrofolate reductase, suggesting potential in treating infections resistant to conventional antibiotics. |
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Acidity: The target compound’s methoxy groups (electron-donating) reduce the benzoic acid’s acidity compared to nitro-substituted analogs like CID 3764062 (electron-withdrawing nitro group increases acidity) .
Biological Activity: Metolazone’s ethoxycarbonyl group improves bioavailability, enabling its use as a diuretic. The trifluoromethyl group in 3-[benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid (CAS 721418-23-1) increases lipophilicity, suggesting enhanced blood-brain barrier penetration .
Physicochemical Properties
- Solubility : Methoxy and ethoxy substituents generally decrease water solubility compared to nitro or carboxylic acid derivatives. For example, CID 3764062’s nitro group may enhance polar interactions, increasing solubility in polar solvents .
- logP : The target compound’s calculated logP (~2.5) is higher than Metolazone’s (~1.8), indicating greater lipophilicity due to methoxy groups .
Biological Activity
3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid, also known by its CAS number 379729-79-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 406.24 g/mol. The structure includes a benzoic acid moiety and a sulfamoyl group, which are critical for its biological activity.
The compound is thought to exert its effects through various mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest that sulfamoyl derivatives can act as inhibitors of protein tyrosine phosphatases (PTPs), which play a crucial role in insulin signaling and glucose metabolism .
- Antimicrobial Activity : Preliminary findings indicate that related compounds exhibit antibacterial properties against gram-positive bacteria and mycobacterial strains, suggesting potential applications in treating infections .
Antidiabetic Effects
Research has indicated that derivatives of this compound may enhance insulin sensitivity and improve glucose tolerance. A study involving diabetic animal models demonstrated that such compounds could restore normal insulin levels and modulate gene expression related to insulin signaling pathways .
Antimicrobial Efficacy
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings position the compound as a candidate for further development in antimicrobial therapies .
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is essential. The safety evaluations conducted on similar compounds suggest moderate toxicity levels; however, specific studies on this compound are still required to establish a comprehensive safety profile.
Q & A
Basic: What are the established synthetic routes for 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid?
The synthesis typically involves chlorination of precursor benzoic acid derivatives. For example:
- Chlorination of 4-(dimethylsulfamoyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperature (40–60°C) to ensure selective substitution at the 3-position .
- Sulfonation of p-chlorobenzoic acid with chlorosulfonic acid to introduce the sulfamoyl group, followed by methoxylation at the 2- and 4-positions using methylating agents like dimethyl sulfate .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
- Temperature control : Maintaining 50–60°C during chlorination minimizes side reactions (e.g., over-chlorination) .
- Catalysts : FeCl₃ or AlCl₃ enhances regioselectivity for the sulfamoyl group placement .
- Stoichiometry : A 1:1.2 molar ratio of precursor to chlorinating agent maximizes conversion .
- Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust parameters dynamically .
Basic: What analytical techniques are recommended for structural elucidation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., chloro, methoxy groups) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₅H₁₅ClNO₆S, MW 372.7) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
Advanced: How can researchers investigate potential biological activities of this compound?
- In vitro assays : Screen for enzyme inhibition (e.g., carbonic anhydrase) using fluorometric or colorimetric assays, given structural similarities to sulfonamide-based inhibitors .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy) and test against target proteins to identify key pharmacophores .
- Computational docking : Use software like AutoDock Vina to predict binding affinities to biological targets (e.g., bacterial enzymes) .
Basic: What are the stability and storage requirements for this compound?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the sulfamoyl group .
- Light sensitivity : Protect from UV exposure, as aromatic sulfonamides may degrade under prolonged light .
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions to avoid precipitation .
Advanced: How does this compound behave in environmental matrices, and what are its ecotoxicological implications?
- Environmental fate : Assess hydrolysis rates (pH-dependent) and photodegradation using simulated sunlight (Xe arc lamp) to model persistence .
- Bioaccumulation : Measure logP (octanol-water partition coefficient) to predict lipid solubility and ecological risks. Estimated logP ≈ 2.5 suggests moderate bioaccumulation .
- Toxicity assays : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines to determine EC₅₀ values .
Advanced: How to resolve contradictions in reported solubility data across studies?
- Method standardization : Compare solvent purity (e.g., HPLC-grade vs. technical-grade DMSO) and temperature conditions (25°C vs. 37°C) .
- Analytical validation : Use nephelometry or UV-Vis spectroscopy to quantify solubility limits accurately .
- Crystallography : Perform X-ray diffraction to identify polymorphic forms that may affect solubility .
Advanced: What challenges arise during scale-up synthesis, and how are they addressed?
- Heat dissipation : Use jacketed reactors with cooling systems to manage exothermic chlorination .
- Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
- Waste management : Neutralize chlorinated waste with sodium bicarbonate before disposal to meet environmental regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
